Decarboxy Fexofenadine-d3
Description
Decarboxy Fexofenadine-d3 (C31H36D3NO2; MW 460.67) is a deuterated analog of Decarboxy Fexofenadine (C31H39NO2; MW 457.65), formed by replacing three hydrogen atoms with deuterium at specific positions . This compound serves as a critical analytical reference standard in pharmaceutical research, particularly for quantifying impurities in fexofenadine formulations using mass spectrometry (MS) or high-performance liquid chromatography (HPLC) . Its deuterated structure enhances detection sensitivity in MS by introducing distinct isotopic patterns, enabling precise differentiation from non-deuterated analogs during impurity profiling .
Properties
Molecular Formula |
C₃₁H₃₆D₃NO₂ |
|---|---|
Molecular Weight |
460.67 |
Synonyms |
4-(Hydroxydiphenylmethyl)-α-[4-(1-methylethyl)phenyl]-1-piperidinebutanol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Non-Deuterated Decarboxy Fexofenadine
| Parameter | Decarboxy Fexofenadine-d3 | Decarboxy Fexofenadine |
|---|---|---|
| Molecular Formula | C31H36D3NO2 | C31H39NO2 |
| Molecular Weight | 460.67 | 457.65 |
| CAS Number | Not explicitly provided | 185066-37-9 |
| Primary Use | Isotopic internal standard for MS | Non-deuterated impurity reference |
| Detection Sensitivity | Higher (due to deuterium labeling) | Standard sensitivity |
Comparison with Decarboxylated Impurities of Other Pharmaceuticals
A. Cefdinir Decarboxy Open Ring Lactone
- Structure : A mixture of two isomers (a and b) formed via decarboxylation and lactone ring opening in the cephalosporin antibiotic cefdinir .
Analytical Data :
Isomer Retention Time (min) Impurity Limit a 1.62 Sum limit: 1.1% b 1.64 - Role : Monitored to ensure cefdinir formulation stability and safety .
B. Decarboxy Fluoroquinolones (e.g., Gatifloxacin, Ciprofloxacin)
- Structural Basis : Loss of carboxylic acid group from parent antibiotics .
- Application: Used as reference standards for impurity control in fluoroquinolone production .
- Contrast with this compound: Functional Group: Fluoroquinolones retain a ketone and fluorine, unlike fexofenadine’s tertiary amine and carboxylate . Analytical Focus: Fluoroquinolone decarboxy impurities are prioritized for antibiotic efficacy studies, while fexofenadine derivatives focus on antihistamine safety .
Comparison with Other Fexofenadine-Related Impurities
From Pharmaffiliates (2025), key fexofenadine impurities include:
| Compound | Molecular Formula | Molecular Weight | Deuteration Sites |
|---|---|---|---|
| (Decarboxy)-1-Oxo Fexofenadine-d10 | C32H29D10NO3 | 495.72 | 10 deuteriums |
| 1-Dehydroxy-1-dehydro-fexofenadine-d6 | C33H31D6NO3 | 501.69 | 6 deuteriums |
Key Insight : this compound’s three deuterium atoms strike a balance between synthetic feasibility and analytical utility, unlike higher deuteration in analogs like -d10 .
Commercial and Regulatory Context
- Suppliers: Available from vendors like Shanghai Yuanye Bio-Technology (China) and Pharmaffiliates, priced at ~¥2,200/25 mg for non-deuterated forms .
- Regulatory Compliance : USP/NF guidelines (e.g., USP 35) mandate stringent impurity limits for drugs like cefdinir (total impurities ≤3.0%), underscoring the importance of reference standards like this compound .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Decarboxy Fexofenadine-d3 in complex matrices?
- Methodology : Use reversed-phase HPLC or LC-MS with deuterated internal standards for precise quantification. Chromatographic conditions (e.g., C18 columns, mobile phase: acetonitrile/0.1% formic acid) should align with USP guidelines for structurally related compounds like Fexofenadine Hydrochloride . Calibration curves must account for matrix effects, and validation should follow ICH Q2(R1) criteria for linearity, accuracy, and precision.
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Store samples at -20°C in amber vials to prevent photodegradation. Monitor degradation products (e.g., open-ring lactones) via impurity profiling, referencing USP protocols for analogous decarboxylated impurities in cephalosporins .
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
- Methodology : Optimize deuteration using deuterated solvents (e.g., D₂O) and catalysts to minimize protium exchange. Verify isotopic purity via high-resolution mass spectrometry (HRMS) and ²H-NMR, ensuring ≥98% deuterium incorporation at specified positions. Synthesize intermediates under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve and characterize isomeric impurities in this compound samples?
- Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to separate isomers. Confirm structures using circular dichroism (CD) spectroscopy and X-ray crystallography. Cross-reference retention times with spiked standards, as demonstrated in studies of Cefdinir decarboxy lactone isomers .
Q. What experimental strategies address contradictions in this compound pharmacokinetic data across species?
- Methodology : Perform interspecies allometric scaling with correction factors for metabolic enzyme differences (e.g., CYP3A4 vs. CYP2D6 activity). Validate in vitro-in vivo correlations (IVIVC) using hepatocyte assays and microsomal stability tests. Analyze species-specific protein binding via equilibrium dialysis .
Q. How do metabolic pathways of this compound differ in patients with genetic polymorphisms in drug-metabolizing enzymes?
- Methodology : Use genotyped human liver microsomes or recombinant CYP isoforms to map metabolic liabilities. Compare clearance rates in wild-type vs. polymorphic enzymes (e.g., CYP3A5*3/*3). Incorporate population pharmacokinetic modeling to predict variability in clinical cohorts .
Q. What validation criteria are essential for this compound assays in heterogeneous biological samples (e.g., plasma vs. cerebrospinal fluid)?
- Methodology : Validate assays per FDA Bioanalytical Method Validation guidelines, including recovery studies (>85%), matrix effect evaluation (CV <15%), and cross-validation between LC-MS and immunoassay platforms. Use isotopically labeled analogs to correct for ion suppression in MS .
Data Interpretation and Conflict Resolution
Q. How should researchers reconcile discrepancies in this compound receptor binding affinity reported in different studies?
- Methodology : Standardize assay conditions (e.g., buffer pH, temperature) and validate receptor sources (e.g., recombinant vs. native tissues). Apply statistical meta-analysis to aggregate data, adjusting for batch effects and assay sensitivity thresholds. Use surface plasmon resonance (SPR) for kinetic validation .
Q. What computational tools are effective for predicting this compound interactions with non-target proteins?
- Methodology : Utilize molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen off-target binding. Validate predictions with thermal shift assays (TSA) and isothermal titration calorimetry (ITC). Cross-reference results with databases like ChEMBL or PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
